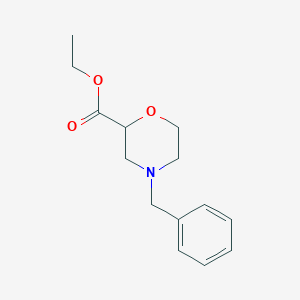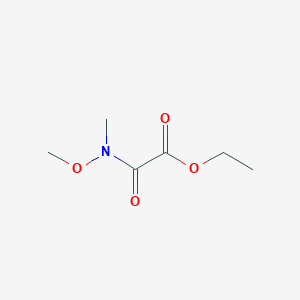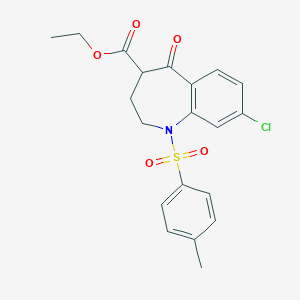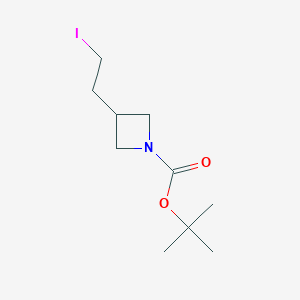
Ethyl 4-benzylmorpholine-2-carboxylate
Descripción general
Descripción
Ethyl 4-benzylmorpholine-2-carboxylate is an organic compound offered by several scientific research companies . It is used mainly as an intermediate in organic synthesis .
Synthesis Analysis
The preparation method of Ethyl 4-benzylmorpholine-2-carboxylate includes benzylation of morpholine and esterification. Specifically, benzylated morpholine can be obtained by reacting morpholine with benzyl bromide under basic conditions. Then, the obtained benzylmorpholine is reacted with ethyl acetate or isobutanol under acidic conditions to obtain Ethyl 4-benzylmorpholine-2-carboxylate .Molecular Structure Analysis
The molecular formula of Ethyl 4-benzylmorpholine-2-carboxylate is C14H19NO3 . The InChI code is 1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4-benzylmorpholine-2-carboxylate has a molecular weight of 249.31 . It is a liquid at room temperature . The compound has a lower boiling point and a higher melting point . It is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, and insoluble in water .Aplicaciones Científicas De Investigación
1. Enzymatic Kinetic Resolution
Ethyl 4-benzylmorpholine-2-carboxylate is used as an intermediate compound in the production of specific drugs like doxazosin mesylate. One study explored its kinetic resolution to obtain a specific enantiomer using a lipase-catalyzed transesterification reaction. This process was significant for achieving high enantiomeric excess and yield (Kasture et al., 2005).
2. Synthesis of Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, related to ethyl 4-benzylmorpholine-2-carboxylate, undergoes annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This synthesis demonstrates complete regioselectivity and excellent yields, expanding the scope of reactions for similar compounds (Zhu et al., 2003).
3. Characterization and Crystallographic Analysis
Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, structurally akin to ethyl 4-benzylmorpholine-2-carboxylate, was synthesized and characterized using various spectroscopic methods. Its structure was further confirmed using X-ray diffraction, offering insights into the molecular geometry and potential applications in related fields (Haroon et al., 2018).
4. Photophysical and Singlet Oxygen Activation Properties
In a study involving ethyl 2-chlorothiazole-5-carboxylate and its iodine analog, researchers investigated the photophysical properties and the ability to activate singlet oxygen. This study provides insights into the utility of such compounds in photoreactions and their potential applications in photochemical processes (Amati et al., 2010).
5. Enzymatic Kinetic Resolution of Primary Amines
Ethyl 4-benzylmorpholine-2-carboxylate derivatives have been utilized in the enzymatic kinetic resolution of primary amines. This process is significant for achieving high enantioselectivity and yield, highlighting the compound's role in synthetic chemistry (Nechab et al., 2007).
6. Palladium-Catalyzed Modifications
Ethyl oxazole-4-carboxylate, similar to ethyl 4-benzylmorpholine-2-carboxylate, has been used in palladium-catalyzed alkenylation, benzylation, and alkylation reactions. This process highlights the versatility of such compounds in organic synthesis, offering routes to various derivatives (Verrier et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Ethyl 4-benzylmorpholine-2-carboxylate is mainly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the synthesis of hormones and drugs . It can also be used in fields such as pesticides and dyes . As research progresses, new applications and synthesis methods may be discovered.
Propiedades
IUPAC Name |
ethyl 4-benzylmorpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVADOGJQJZIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910582 | |
| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzylmorpholine-2-carboxylate | |
CAS RN |
135072-32-1, 107904-08-5 | |
| Record name | Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)







![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)

![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)